molecular formula C7H9N3O2 B3064735 2,6-Dimethyl-3-nitropyridin-4-amine CAS No. 18232-98-9

2,6-Dimethyl-3-nitropyridin-4-amine

Cat. No.: B3064735
CAS No.: 18232-98-9
M. Wt: 167.17 g/mol
InChI Key: QSPORDWPMSSDFF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitropyridin-4-amine is an organic compound belonging to the class of nitroarenes It is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 3, and an amino group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-nitropyridin-4-amine typically involves nitration and amination reactions. One common method involves the nitration of 2,6-dimethylpyridine to introduce the nitro group at the 3-position. This is followed by the amination of the resulting 2,6-dimethyl-3-nitropyridine to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive nitration products and allows for scale-up .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often involve nucleophiles like ammonia or amines .

Major Products Formed

Major products formed from these reactions include various substituted pyridines and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethyl-3-nitropyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2,6-Dimethyl-3-nitropyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules .

Properties

IUPAC Name

2,6-dimethyl-3-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPORDWPMSSDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611937
Record name 2,6-Dimethyl-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18232-98-9
Record name 2,6-Dimethyl-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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